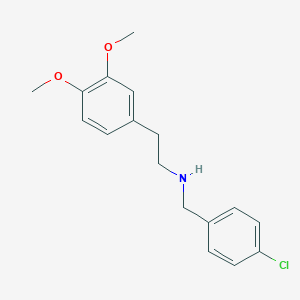![molecular formula C20H32N2O2 B249033 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane involves the inhibition of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepaneβ activity by binding to its ATP-binding site. This results in the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can increase insulin sensitivity and glucose uptake in adipocytes, which could potentially be useful in the treatment of diabetes. It has also been found to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane in lab experiments is its specificity towards 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepaneβ, which allows for the selective inhibition of this enzyme without affecting other kinases. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane has shown promising results in preclinical studies, and several future directions can be explored to further understand its potential therapeutic applications. These include investigating its efficacy in animal models of various diseases, optimizing its pharmacokinetic properties, and developing more water-soluble analogs for use in experiments that require high solubility.
Conclusion:
In conclusion, 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane is a chemical compound that has shown significant potential in scientific research for its therapeutic applications. Its specificity towards 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepaneβ and its ability to activate downstream signaling pathways make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane involves the reaction of 2,4-dimethoxybenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The resulting product is then reacted with azepane to obtain the final compound. This synthesis method has been reported in several scientific publications and is considered reliable.
Wissenschaftliche Forschungsanwendungen
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the activity of glycogen synthase kinase-3 beta (1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepaneβ), an enzyme that plays a crucial role in several cellular processes, including insulin signaling, cell proliferation, and differentiation. Inhibition of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepaneβ has been linked to the treatment of various diseases such as diabetes, Alzheimer's disease, and cancer.
Eigenschaften
Produktname |
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane |
|---|---|
Molekularformel |
C20H32N2O2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
1-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C20H32N2O2/c1-23-19-8-7-17(20(15-19)24-2)16-21-13-9-18(10-14-21)22-11-5-3-4-6-12-22/h7-8,15,18H,3-6,9-14,16H2,1-2H3 |
InChI-Schlüssel |
AZJUPOOOQKUGQB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCCCCC3)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCCCCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(Dibenzo[b,d]furan-3-ylamino)-2-cyclohexen-1-one](/img/structure/B248959.png)
![4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B248961.png)







